molecular formula C25H29FN2O4 B1383122 1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate CAS No. 1201649-36-6

1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate

Cat. No. B1383122
M. Wt: 440.5 g/mol
InChI Key: YFQJCWCYBXZUEQ-UHFFFAOYSA-N
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Description

“tert-Butyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a compound of interest due to its potential applications in various fields of research and industry. It has a molecular weight of 306.38 .


Molecular Structure Analysis

The InChI code for “tert-Butyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate” is 1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound “tert-Butyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate” should be stored in a dark place, under an inert atmosphere, at 2-8°C . It is a solid at room temperature .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community . The specific methods of application or experimental procedures were not detailed in the source.
    • Results : Indoles, both natural and synthetic, show various biologically vital properties . The specific results or outcomes obtained were not detailed in the source.
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

    • Field : Organic Synthesis
    • Application : This compound is an important intermediate in many biologically active compounds such as crizotinib .
    • Method : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material . The specific methods of application or experimental procedures were not detailed in the source.

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. The precautionary statements are P261, P305, P338, and P351 .

Future Directions

Indoles are a significant heterocyclic system in natural products and drugs. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name

1-O'-benzyl 1-O-tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1,1'-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O4/c1-24(2,3)32-23(30)28-17-25(20-15-19(26)9-10-21(20)28)11-13-27(14-12-25)22(29)31-16-18-7-5-4-6-8-18/h4-10,15H,11-14,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQJCWCYBXZUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=C1C=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate
Reactant of Route 3
1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate
Reactant of Route 4
1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate
Reactant of Route 5
1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate
Reactant of Route 6
1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate

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